Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester
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Overview
Description
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester is an organic compound characterized by the presence of a tert-butyl ester group, an amino group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-amino-phenoxy)-acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl bromoacetate and 3-amino-phenol.
Nucleophilic Substitution: The reaction between tert-butyl bromoacetate and 3-amino-phenol is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide. This results in the formation of tert-butyl (3-amino-phenoxy)-acetate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (3-amino-phenoxy)-acetate may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-phenoxy)-acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl (4-amino-phenoxy)-acetate: Similar structure but with the amino group in the para position.
Tert-butyl (3-hydroxy-phenoxy)-acetate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester is unique due to the specific positioning of the amino group, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-(3-aminophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXFRCJJPEGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441762 |
Source
|
Record name | tert-butyl (3-amino-phenoxy)-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138563-68-5 |
Source
|
Record name | tert-butyl (3-amino-phenoxy)-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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